molecular formula C6H14Cl2N4 B13491299 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

Cat. No.: B13491299
M. Wt: 213.11 g/mol
InChI Key: HYTFPMSZKKPEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate amine derivatives under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-chloropropane-1-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific amine substituent and dihydrochloride salt form, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H

InChI Key

HYTFPMSZKKPEJB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=CN1C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.